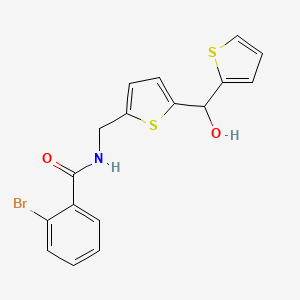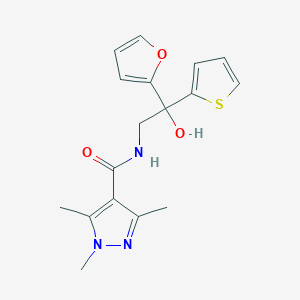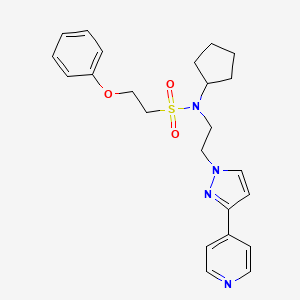
(4,6-Diisopropyl-1,3-phenylene)dimethanol
Descripción general
Descripción
(4,6-Diisopropyl-1,3-phenylene)dimethanol is an organic compound with the molecular formula C14H22O2 and a molecular weight of 222.328. It is characterized by the presence of two isopropyl groups attached to a benzene ring, which is further substituted with two hydroxymethyl groups at the 1 and 3 positions. This compound is used primarily in research and development settings .
Métodos De Preparación
The synthesis of (4,6-Diisopropyl-1,3-phenylene)dimethanol typically involves the alkylation of a phenol derivative followed by reduction. One common synthetic route includes the following steps:
Alkylation: A phenol derivative is alkylated using isopropyl bromide in the presence of a base such as potassium carbonate.
Reduction: The resulting product is then reduced using a reducing agent like lithium aluminum hydride to yield this compound.
Análisis De Reacciones Químicas
(4,6-Diisopropyl-1,3-phenylene)dimethanol undergoes several types of chemical reactions:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form the corresponding diol using reducing agents such as sodium borohydride.
Substitution: The hydroxymethyl groups can undergo nucleophilic substitution reactions with halides or other nucleophiles to form various derivatives.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, mild reducing agents for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions include aldehydes, carboxylic acids, and substituted derivatives .
Aplicaciones Científicas De Investigación
(4,6-Diisopropyl-1,3-phenylene)dimethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although no specific medicinal uses have been established yet.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (4,6-Diisopropyl-1,3-phenylene)dimethanol is not well understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The hydroxymethyl groups may participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function .
Comparación Con Compuestos Similares
(4,6-Diisopropyl-1,3-phenylene)dimethanol can be compared with other similar compounds such as:
- **(4,6-Diethyl-1,
(4,6-Dimethyl-1,3-phenylene)dimethanol: This compound has methyl groups instead of isopropyl groups, which may affect its reactivity and interactions.
Propiedades
IUPAC Name |
[5-(hydroxymethyl)-2,4-di(propan-2-yl)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O2/c1-9(2)13-6-14(10(3)4)12(8-16)5-11(13)7-15/h5-6,9-10,15-16H,7-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCSRMKWFMUDWAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1CO)CO)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((3-Allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2466991.png)
![N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B2466993.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2466994.png)
![4-{[(Phenylcarbonyl)carbamothioyl]amino}benzoic acid](/img/new.no-structure.jpg)

![2-[(3-Chlorobenzoyl)amino]-4-methylpentanoic acid](/img/structure/B2466997.png)
![2-{4,6-dioxo-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}-N-(propan-2-yl)acetamide](/img/structure/B2466999.png)


![1-[2-(2-fluorophenyl)-2-hydroxyethyl]-N-[3-(1H-pyrazol-1-yl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2467004.png)
![2-(2H-1,3-benzodioxol-5-yl)-N-(2-{7-oxo-6H,7H-furo[2,3-c]pyridin-6-yl}ethyl)acetamide](/img/structure/B2467008.png)

![N-(4-butylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2467011.png)

